(1,4-Phenylene)bis(dimethyl{3-[(triethylsilyl)oxy]prop-1-en-2-yl}silane)
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Overview
Description
(1,4-Phenylene)bis(dimethyl{3-[(triethylsilyl)oxy]prop-1-en-2-yl}silane) is a complex organosilicon compound It features a 1,4-phenylene group as the central core, with two dimethyl{3-[(triethylsilyl)oxy]prop-1-en-2-yl}silane groups attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis(dimethyl{3-[(triethylsilyl)oxy]prop-1-en-2-yl}silane) typically involves the reaction of 1,4-dibromobenzene with dimethyl{3-[(triethylsilyl)oxy]prop-1-en-2-yl}silane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and catalysts is crucial to achieve high yields and minimize impurities. The reaction conditions are optimized to maximize the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(1,4-Phenylene)bis(dimethyl{3-[(triethylsilyl)oxy]prop-1-en-2-yl}silane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum can be used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives. Substitution reactions can result in the formation of various substituted phenylene compounds.
Scientific Research Applications
(1,4-Phenylene)bis(dimethyl{3-[(triethylsilyl)oxy]prop-1-en-2-yl}silane) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of advanced materials, such as polymers and nanocomposites.
Biology: The compound can be used in the development of biocompatible materials for medical applications.
Industry: The compound is used in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of (1,4-Phenylene)bis(dimethyl{3-[(triethylsilyl)oxy]prop-1-en-2-yl}silane) involves its interaction with various molecular targets and pathways. The compound can form stable complexes with other molecules through its silane groups, which can enhance the stability and solubility of the resulting complexes. This property is particularly useful in drug delivery systems, where the compound can improve the bioavailability of drugs.
Properties
CAS No. |
61157-21-9 |
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Molecular Formula |
C28H54O2Si4 |
Molecular Weight |
535.1 g/mol |
IUPAC Name |
[4-[dimethyl(3-triethylsilyloxyprop-1-en-2-yl)silyl]phenyl]-dimethyl-(3-triethylsilyloxyprop-1-en-2-yl)silane |
InChI |
InChI=1S/C28H54O2Si4/c1-13-33(14-2,15-3)29-23-25(7)31(9,10)27-19-21-28(22-20-27)32(11,12)26(8)24-30-34(16-4,17-5)18-6/h19-22H,7-8,13-18,23-24H2,1-6,9-12H3 |
InChI Key |
DPVYDKPXBVZYSG-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCC(=C)[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)C(=C)CO[Si](CC)(CC)CC |
Origin of Product |
United States |
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